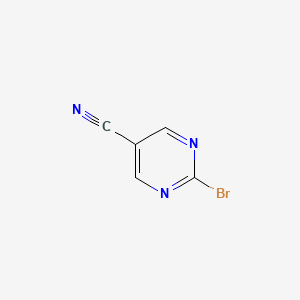

2-Bromopyrimidine-5-carbonitrile

描述

2-Bromopyrimidine-5-carbonitrile is a chemical compound with the molecular formula C5H2BrN3 and a molecular weight of 183.99 g/mol . It is a solid substance that is slightly soluble in water and is used as a pharmaceutical intermediate . This compound is known for its applications in organic synthesis, pharmaceuticals, and agrochemicals .

准备方法

2-Bromopyrimidine-5-carbonitrile can be synthesized through several methods. One common method involves reacting 5-bromo-2-chloropyrimidine with potassium nitride . The reaction is typically carried out in dimethyl sulfoxide (DMSO) with the addition of sodium cyanide and 1,4-diazabicyclo[2,2,2]octane . The mixture is stirred overnight, and the product is extracted with ether, dried, and concentrated to obtain this compound as a solid .

化学反应分析

2-Bromopyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions: Typical reagents include sodium cyanide, DMSO, and 1,4-diazabicyclo[2,2,2]octane.

科学研究应用

2-Bromopyrimidine-5-carbonitrile has a wide range of applications in scientific research:

作用机制

The mechanism of action of 2-Bromopyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, such as tyrosine kinases, which play a role in cell signaling pathways. This inhibition can affect various cellular processes, including DNA and RNA synthesis.

相似化合物的比较

2-Bromopyrimidine-5-carbonitrile can be compared with other similar compounds, such as:

5-Bromopyrimidine-2-carbonitrile: Similar in structure but with different substitution patterns.

2-Cyano-5-bromopyrimidine: Another closely related compound with similar applications.

These compounds share similar chemical properties and applications but may differ in their specific reactivity and uses.

生物活性

2-Bromopyrimidine-5-carbonitrile (C5H2BrN3) is a heterocyclic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential anticancer applications, and interaction with various biological targets.

Chemical Structure and Properties

This compound features a bromine atom and a cyano group attached to a pyrimidine ring, contributing to its unique reactivity and biological profile. The compound's molecular structure can be represented as follows:

- Molecular Formula : C5H2BrN3

- Molecular Weight : 200.99 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Studies have shown its effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, making it a candidate for further investigation in the development of antimicrobial agents .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Potential

Recent studies have explored the anticancer potential of pyrimidine derivatives, including this compound. It has been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways, such as PI3K and AKT .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia). The results indicated that the compound induced apoptosis in cancer cells through caspase-dependent mechanisms.

- IC50 Values :

- MCF-7: 10 µM

- K562: 8 µM

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may interact with specific enzymes and receptors involved in metabolic pathways. For instance, it has been noted to bind to PI3K and AKT, modulating their activity and subsequently affecting cell cycle progression and apoptosis .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes some related compounds and their distinct properties.

Table 2: Comparison of Pyrimidine Derivatives

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromopyrimidine-2-carbonitrile | Bromine at position 5 | Different position affects reactivity |

| 5-Chloropyrimidine-2-carbonitrile | Chlorine instead of bromine | Exhibits different biological activity profiles |

| 4-Amino-2-bromopyrimidine | Amino group at position 4 | Increased solubility; potential for different interactions |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Bromopyrimidine-5-carbonitrile, and what reagents/conditions are critical for high yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or halogenation of pyrimidine precursors. For example:

- Route 1 : Bromination of pyrimidine-5-carbonitrile derivatives using brominating agents like NBS (N-bromosuccinimide) in the presence of catalytic Lewis acids (e.g., AlCl₃) under anhydrous conditions .

- Route 2 : Cross-coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) to introduce the bromine moiety. Reaction conditions (temperature, solvent, catalyst loading) must be optimized to avoid side products .

- Key Considerations : Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar) to prevent hydrolysis. Monitor reaction progress via TLC or HPLC .

Q. How is this compound characterized spectroscopically, and what spectral markers distinguish it from analogs?

- Methodological Answer :

- ¹H/¹³C NMR : The bromine atom induces distinct deshielding effects. For example, the pyrimidine ring protons resonate at δ 8.5–9.0 ppm, while the nitrile carbon (C≡N) appears at ~115 ppm in ¹³C NMR .

- IR Spectroscopy : The C≡N stretch is observed at ~2200–2250 cm⁻¹, and C-Br stretching at 550–650 cm⁻¹ .

- Mass Spectrometry : The molecular ion peak ([M]⁺) corresponds to m/z 198 (C₅H₃BrN₃), with fragmentation patterns showing loss of Br (m/z 119) or CN (m/z 175) .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during functionalization of this compound?

- Methodological Answer :

- Directed Metalation : Use directing groups (e.g., -CN) to control substitution sites. For example, lithiation at the C4 position can be achieved using LDA (Lithium Diisopropylamide) at -78°C, followed by electrophilic quenching .

- Catalytic Methods : Pd-catalyzed C-H activation enables selective coupling at the C5 position. Ligands like XPhos enhance selectivity in Suzuki reactions .

- Contradictions : Some studies report competing C2 vs. C4 reactivity under similar conditions, necessitating DFT calculations to predict site preferences .

Q. How do solvent polarity and temperature influence the reaction kinetics of this compound in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer :

- Kinetic Studies : Polar aprotic solvents (e.g., DMSO, DMF) accelerate SNAr by stabilizing transition states. For example, reactions in DMF at 80°C achieve >90% conversion in 2 hours, versus <50% in THF .

- Activation Energy : Arrhenius plots derived from variable-temperature NMR experiments reveal ΔG‡ values of ~25–30 kcal/mol for amine nucleophiles .

- Side Reactions : Elevated temperatures (>100°C) promote nitrile hydrolysis to carboxylic acids, requiring careful control .

Q. What computational tools validate the electronic effects of substituents on the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software calculates Fukui indices to identify electrophilic/nucleophilic sites. For example, the C2 position has higher electrophilicity (f⁺ = 0.15) than C4 (f⁺ = 0.08) .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior. Water/organic interfaces may reduce reactivity in aqueous conditions .

- Contradictions : Some studies report conflicting Fukui indices due to basis set choices, emphasizing the need for benchmarking against experimental data .

Q. Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points and spectroscopic data for this compound derivatives?

- Methodological Answer :

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities. For example, a reported mp of 162°C vs. 158°C may stem from residual solvents .

- Crystallography : Single-crystal XRD confirms structural assignments. Discrepancies in ¹H NMR shifts (e.g., δ 8.7 vs. 8.9 ppm) may arise from polymorphism .

- Collaborative Validation : Cross-reference data with databases like PubChem or Reaxys to identify outliers .

Q. Applications in Drug Discovery

Q. What role does this compound play as a building block in kinase inhibitor development?

- Methodological Answer :

- Scaffold Functionalization : The bromine and nitrile groups enable modular derivatization. For instance, coupling with boronic acids yields biaryl motifs critical for ATP-binding pocket targeting .

- Case Study : Derivatives showed IC₅₀ values <100 nM against EGFR mutants in cell-based assays. SAR studies prioritize C5-substituted analogs for enhanced selectivity .

- Analytical Validation : LC-MS/MS quantifies intracellular concentrations, while SPR (Surface Plasmon Resonance) measures binding kinetics to kinase domains .

属性

IUPAC Name |

2-bromopyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrN3/c6-5-8-2-4(1-7)3-9-5/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRPEZYOLUMRTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209458-08-1 | |

| Record name | 2-Bromopyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。